molecular formula C19H12F2N4O2S B12210409 2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12210409
M. Wt: 398.4 g/mol
InChI Key: LXIUGKYUIHAUQM-UHFFFAOYSA-N
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Description

2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a unique combination of fluorine, oxadiazole, thiazole, and benzamide groups

Preparation Methods

The synthesis of 2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole and thiazole rings, followed by their coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the thiazole ring allows for potential oxidation reactions.

    Reduction: The compound may be reduced under specific conditions to alter its functional groups.

    Substitution: The fluorine atoms and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could be explored, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Similar compounds include other fluorinated benzamides and thiazole derivatives. What sets 2-fluoro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-fluoro-N-(4-fluorophenyl)benzamide
  • N-(4-fluorophenyl)-2-bromobenzamide

These compounds share some structural similarities but differ in their specific substituents and overall molecular architecture.

Properties

Molecular Formula

C19H12F2N4O2S

Molecular Weight

398.4 g/mol

IUPAC Name

2-fluoro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H12F2N4O2S/c1-10-15(18-23-16(25-27-18)11-6-8-12(20)9-7-11)28-19(22-10)24-17(26)13-4-2-3-5-14(13)21/h2-9H,1H3,(H,22,24,26)

InChI Key

LXIUGKYUIHAUQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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